molecular formula C8H12N4S2 B12917277 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione CAS No. 107960-41-8

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione

Cat. No.: B12917277
CAS No.: 107960-41-8
M. Wt: 228.3 g/mol
InChI Key: NVIQQSPALIUBLF-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One method involves an I2-mediated annulation reaction, where 2-amino-1,3,5-triazines are reacted with electron-rich or electron-poor ketones under specific conditions . This method is straightforward and can be applied on a gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom or other functional groups are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis . The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is unique due to its specific structural features, such as the propylsulfanyl group and the fused imidazo[1,2-a][1,3,5]triazine ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

107960-41-8

Molecular Formula

C8H12N4S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-propylsulfanyl-7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-4-thione

InChI

InChI=1S/C8H12N4S2/c1-2-5-14-7-10-6-9-3-4-12(6)8(13)11-7/h2-5H2,1H3,(H,9,10,11,13)

InChI Key

NVIQQSPALIUBLF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=S)N2CCNC2=N1

Origin of Product

United States

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